

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Methoxy-4-(trifluoromethyl)benzylamine

CAS No.: 771581-99-8

Cat. No.: B1390454

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2-Methoxy-4-(trifluoromethyl)benzylamine is a substituted aromatic amine that has emerged as a significant building block in the field of drug discovery and development. Its structure, which uniquely combines a methoxy group and a trifluoromethyl group on a benzylamine scaffold, offers a compelling set of properties for medicinal chemists. The trifluoromethyl (CF₃) group is a well-established bioisostere for various functionalities, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to improved binding affinity and pharmacokinetic profiles^{[1][2]}. Concurrently, the methoxy (OCH₃) group can serve as a hydrogen bond acceptor, influence ring electronics, and provide a potential metabolic soft spot, which can be strategically useful in drug design.

This guide provides a comprehensive technical overview of **2-Methoxy-4-(trifluoromethyl)benzylamine** (CAS 771581-99-8), synthesizing available data on its physicochemical properties, spectroscopic signature, synthesis, and reactivity. It further explores its strategic application in medicinal chemistry, grounded in an understanding of its functional group interplay, and concludes with essential safety and handling protocols.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.

Physicochemical Properties

The properties of **2-Methoxy-4-(trifluoromethyl)benzylamine** are dictated by its unique substitution pattern. The following table summarizes its key characteristics.

Property	Value	Source
CAS Number	771581-99-8	
Molecular Formula	C ₉ H ₁₀ F ₃ NO	
Molecular Weight	205.18 g/mol	Calculated
Appearance	Predicted: Colorless to light yellow liquid	Inferred from similar compounds
Density	Predicted: ~1.2 - 1.3 g/mL @ 25 °C	Inferred from 4-(Trifluoromethyl)benzylamine (~1.229 g/mL)[3]
Refractive Index	Predicted: ~1.46 - 1.47 @ 20 °C	Inferred from 4-(Trifluoromethyl)benzylamine (~1.464)[3]
Boiling Point	Data not available	-
Melting Point	Data not available	-

Spectroscopic Signature Analysis

While specific spectral data for this exact compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and structural confirmation.

- ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different proton environments.
 - Aromatic Protons (3H): Three signals in the aromatic region (~6.8-7.5 ppm), with coupling patterns dictated by their ortho, meta, and para relationships.
 - Methylene Protons (-CH₂-NH₂): A singlet at approximately 3.8-4.0 ppm.

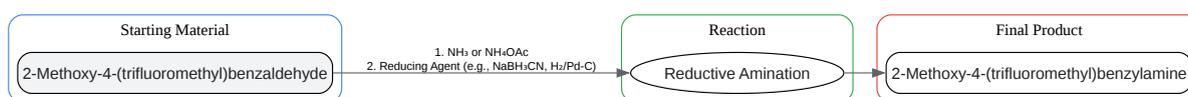
- Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-3.9 ppm.
- Amine Protons (-NH₂): A broad singlet, typically between 1.5-2.5 ppm, whose chemical shift can vary with concentration and solvent.
- ¹³C NMR (Carbon NMR): The spectrum will reflect the 9 unique carbon environments. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
- ¹⁹F NMR (Fluorine NMR): This is a powerful tool for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected around -63 ppm (relative to CFCl₃), characteristic of an aromatic CF₃ group[4].
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups.
 - N-H Stretch: A medium to weak doublet around 3300-3400 cm⁻¹ (primary amine).
 - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
 - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
 - C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
 - C-F Stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.
 - C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 205. Key fragmentation patterns would likely involve the loss of the amino group and benzylic cleavage.

Part 2: Synthesis, Reactivity, and Application

The utility of **2-Methoxy-4-(trifluoromethyl)benzylamine** stems from its synthetic accessibility and the versatile reactivity of its functional groups.

Synthesis Pathway: Reductive Amination

A robust and common method for preparing primary amines like the target compound is the reductive amination of the corresponding aldehyde. This approach is often high-yielding and avoids harsh reagents.



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Caption: A plausible synthetic route via reductive amination.

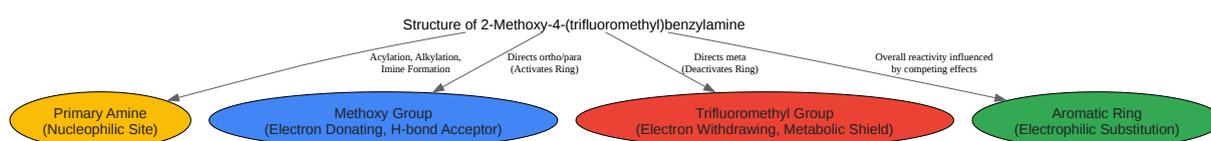
Experimental Protocol: Representative Reductive Amination

- **Imine Formation:** To a solution of 2-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (NH_4OAc , ~5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- **Reduction:** Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH_3CN , ~1.5 eq) portion-wise. Rationale: NaBH_3CN is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding dilute hydrochloric acid (HCl) until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Basify the solution with aqueous sodium hydroxide (NaOH) to pH >10.
- **Extraction and Purification:** Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The

crude product can then be purified by flash column chromatography on silica gel to yield the pure **2-Methoxy-4-(trifluoromethyl)benzylamine**.

Reactivity Profile

The molecule's reactivity is a product of its three key functional components.



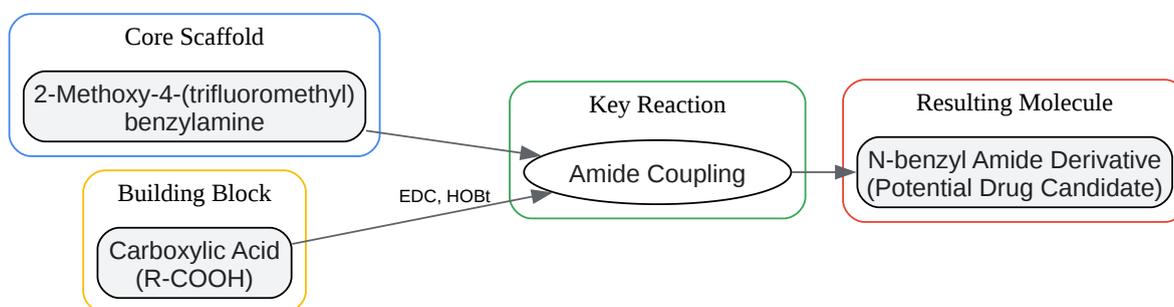
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Caption: Key reactive sites and functional group influences.

- **The Primary Amine:** This is the most reactive site for many transformations. As a potent nucleophile, it readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides to form secondary and tertiary amines, and condensation with aldehydes and ketones to form imines.
- **The Aromatic Ring:** The directing effects of the substituents are in opposition. The strongly activating, ortho/para-directing methoxy group competes with the strongly deactivating, meta-directing trifluoromethyl group. The overall outcome of electrophilic aromatic substitution will depend on the reaction conditions, but the positions ortho and para to the methoxy group are the most likely sites of reaction.

Strategic Role in Drug Development

This compound is not just a chemical curiosity; it is a strategically designed building block for creating complex, biologically active molecules.



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Caption: Use as a scaffold in amide coupling for library synthesis.

The primary amine serves as a crucial handle for coupling reactions. For instance, in the development of kinase inhibitors or GPCR modulators, a common strategy involves creating libraries of amides. **2-Methoxy-4-(trifluoromethyl)benzylamine** can be reacted with a diverse set of carboxylic acids to rapidly generate a library of N-benzyl amide derivatives.

- Why this scaffold is valuable:
 - Metabolic Stability: The CF₃ group can block a potential site of aromatic hydroxylation, a common metabolic pathway, thereby increasing the half-life of the drug candidate[1].
 - Lipophilicity and Permeability: The CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can enhance its ability to cross cell membranes[1].
 - Binding Interactions: The fluorine atoms of the CF₃ group are poor hydrogen bond acceptors but can engage in favorable orthogonal multipolar interactions with protein backbones. The methoxy group provides a classic hydrogen bond acceptor. This dual-feature can enhance target binding affinity and specificity.
 - Example Application: The related 4-(Trifluoromethyl)benzylamine has been used in the synthesis of potent antidiabetic agents, highlighting the utility of this chemical class in generating bioactive compounds[3][5].

Part 3: Safety, Handling, and Storage

Scientific advancement must be paired with a commitment to safety. Based on available Safety Data Sheets (SDS) for this compound and its close analogs, **2-Methoxy-4-(trifluoromethyl)benzylamine** should be handled as a corrosive and hazardous substance.

Hazard Identification and Precautionary Measures

Hazard Class	GHS Code	Statement	Source
Skin Corrosion	H314	Causes severe skin burns and eye damage.	[6]
Eye Damage	H314	Causes severe skin burns and eye damage.	[6]

Precautionary Statements (Selected)[6]:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
- P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P310: Immediately call a POISON CENTER or doctor/physician.

Recommended Laboratory Practices

- Handling: Always handle this chemical inside a certified chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
- Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

2-Methoxy-4-(trifluoromethyl)benzylamine, CAS 771581-99-8, represents a highly valuable and strategically designed building block for modern chemical and pharmaceutical research. Its combination of a nucleophilic amine handle, an electron-donating methoxy group, and a lipophilic, metabolically robust trifluoromethyl group provides a rich platform for derivatization. By understanding its physicochemical properties, reactivity, and the rationale behind its use, researchers can effectively leverage this compound to construct novel molecules with tailored properties, accelerating the discovery of new therapeutic agents. Adherence to strict safety protocols is paramount to ensure its responsible and effective application in the laboratory.

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